molecular formula C19H23BrN2 B6035090 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine

1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B6035090
M. Wt: 359.3 g/mol
InChI Key: OJBNPPRMXHVJFU-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of two benzyl groups attached to a piperazine ring, with one benzyl group substituted with a bromine atom at the para position and the other with a methyl group at the meta position. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the para position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzylamines or benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(3-methylbenzyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylbenzyl)-4-(3-methylbenzyl)piperazine: Similar structure but with a methyl group instead of bromine.

    1-(4-Fluorobenzyl)-4-(3-methylbenzyl)piperazine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-(4-Bromobenzyl)-4-(3-methylbenzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2/c1-16-3-2-4-18(13-16)15-22-11-9-21(10-12-22)14-17-5-7-19(20)8-6-17/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNPPRMXHVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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